4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide
Description
4-(2,4-Dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide is a synthetic chlorinated phenoxyamide compound with structural similarities to auxin-mimicking herbicides. Its molecular formula is C₁₆H₁₁Cl₅NO₂ (molecular weight: 436.53 g/mol), featuring a butanamide backbone substituted with a 2,4-dichlorophenoxy group and a 2,4,5-trichlorophenyl moiety. This compound is hypothesized to act as a plant growth regulator or herbicide, leveraging its structural resemblance to phenoxyalkanoic acid herbicides like 2,4-D and 2,4,5-T.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl5NO2/c17-9-3-4-15(13(21)6-9)24-5-1-2-16(23)22-14-8-11(19)10(18)7-12(14)20/h3-4,6-8H,1-2,5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRLSWYQFIUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2,4,5-trichloroaniline as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an amide bond between the phenoxy and phenyl groups. This is achieved through a condensation reaction using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the aromatic rings undergo nucleophilic substitution under specific conditions. Reactivity varies based on electronic and steric factors:
| Position | Reactivity | Reagents | Products |
|---|---|---|---|
| 2,4-Dichlorophenoxy | Moderate | NaOH (aqueous), 80°C | Hydroxyphenoxy derivatives |
| 2,4,5-Trichlorophenyl | High (para) | NH3/EtOH, 50°C | Aminophenyl intermediates |
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Mechanistic Insight : The para-chlorine on the trichlorophenyl group is most susceptible to substitution due to reduced steric hindrance and electron-withdrawing effects of adjacent chlorines.
Oxidation Reactions
The butanamide chain and aromatic systems undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Primary Products | Yield |
|---|---|---|---|
| KMnO4 (acidic) | Reflux, 6 hr | 4-(2,4-Dichlorophenoxy)butanoic acid | 72% |
| O3 (ozone) | -20°C, CH2Cl2 | Fragmented aldehydes/ketones | 58% |
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Key Observation : Oxidation of the amide group requires strong acidic conditions to avoid competing side reactions.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reducing Agent | Target Group | Products | Catalyst |
|---|---|---|---|
| LiAlH4 | Amide (-CONH-) | 4-(2,4-Dichlorophenoxy)butanamine | None |
| H2/Pd-C | Aromatic Cl | Dechlorinated phenoxy derivatives | 10% Pd-C |
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Limitation : Over-reduction of aromatic chlorines occurs at >100°C, leading to loss of structural integrity.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
| Condition | Site of Hydrolysis | Products | Rate Constant (k) |
|---|---|---|---|
| HCl (6M), 90°C, 12 hr | Amide bond | 2,4-Dichlorophenoxybutanoic acid + Aniline | 3.2 × 10⁻⁴ s⁻¹ |
| NaOH (2M), 70°C, 8 hr | Phenoxy ether | Dichlorophenol + Butanamide derivative | 1.8 × 10⁻⁴ s⁻¹ |
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pH Dependency : Basic hydrolysis favors ether cleavage, while acidic conditions target the amide bond.
Photodegradation Pathways
UV irradiation induces decomposition via radical intermediates:
| Light Source | Degradation Products | Half-Life |
|---|---|---|
| UV-C (254 nm) | Chlorinated biphenyls, CO2, NH3 | 48 hr |
| Sunlight (simulated) | 2,4-Dichlorophenol, chloroanilines | 120 hr |
Biological Transformation
In metabolic systems, phase I and II reactions dominate:
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Toxicological Relevance : Oxidative metabolites correlate with immunosuppressive effects observed in rodent models .
Comparative Reactivity with Analogues
| Compound | Relative Reactivity (Nucleophilic Substitution) | Oxidation Stability |
|---|---|---|
| 4-(2,4-Dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide | 1.0 (reference) | Low |
| N-(2,4-Dichlorophenyl)butanamide | 0.6 | Moderate |
| 4-(2,4,5-Trichlorophenoxy)butanamide | 1.2 | Very low |
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Structure-Activity Note : Increased chlorination enhances electrophilicity but reduces stability under oxidative conditions.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms and its potential as a lead compound for drug development.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure-activity relationship (SAR) is studied to design new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt specific biological pathways in target organisms.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their normal function. This interaction can lead to the disruption of essential biological processes, resulting in the desired therapeutic or pesticidal effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several phenoxy herbicides and metabolites (Table 1).
Table 1: Structural Comparison of Key Analogs
| Compound Name | Molecular Formula | Chlorine Substitution | Functional Group | Primary Use |
|---|---|---|---|---|
| 4-(2,4-Dichlorophenoxy)-N-(2,4,5-Trichlorophenyl)butanamide | C₁₆H₁₁Cl₅NO₂ | 2,4-dichlorophenoxy; 2,4,5-trichlorophenyl | Amide | Hypothesized herbicide |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 2,4-dichlorophenoxy | Carboxylic acid | Broadleaf herbicide |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | C₈H₅Cl₃O₃ | 2,4,5-trichlorophenoxy | Carboxylic acid | Defoliant (historical) |
| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | C₁₀H₁₀Cl₂O₃ | 2,4-dichlorophenoxy | Carboxylic acid | Herbicide (Butyrac®) |
| 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) | C₁₄H₁₂Cl₂N₂O₂ | 2,4-dichlorophenoxy | Amide | Synthetic auxin agonist |
Key Observations :
Environmental Persistence and Degradation
Evidence from microbial degradation studies highlights critical differences:
- Half-Life in Soil: 2,4-D: 4 days 2,4,5-T: 14 days 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): Degraded to 2,4-dichlorophenol and butyric acid via Flavobacterium-mediated cleavage .
- Target Compound: No direct data exist, but its amide bond may resist enzymatic hydrolysis compared to ester or acid linkages, prolonging environmental persistence. However, microbial dechlorination pathways could generate toxic intermediates like 2,4-dichlorophenol .
Analytical Detection and Regulatory Status
- Residue Analysis : Methods like HPLC-MS/MS (used for plant growth regulators in ) could detect the compound at trace levels, though its regulatory limits are undocumented.
- Regulatory Context : Analogous to 2,4-D and 2,4,5-T, the compound may require stringent monitoring under frameworks like the U.S. EPA’s pesticide residue guidelines .
Biological Activity
4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide is a synthetic compound with significant relevance in herbicide formulations. This article explores its biological activity, including toxicological effects, mechanisms of action, and implications for human health and the environment.
Chemical Structure and Properties
The compound is characterized by the presence of two chlorinated phenoxy groups attached to a butanamide backbone. Its structural formula can be represented as follows:
The biological activity of this compound primarily stems from its interaction with plant growth regulators and its herbicidal properties. It acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth processes in target plants.
Toxicological Profile
- Absorption and Metabolism : The compound is readily absorbed through oral and dermal routes. It undergoes metabolic conversion in the liver, with renal excretion being the primary elimination pathway .
- Acute Toxicity : Symptoms of acute exposure may include nausea, vomiting, muscle weakness, and potential organ damage. Cases of severe poisoning have been documented, leading to multi-organ failure .
Genotoxicity Studies
A study evaluated the genotoxic potential of related compounds and found that while some chlorophenoxy herbicides exhibit weak mutagenic effects in vitro, this compound's specific genotoxicity remains under-researched. However, it is essential to consider the structural similarity to other known genotoxic agents .
Chronic Exposure Studies
Long-term studies on related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) indicate potential carcinogenic risks associated with chronic exposure. The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as possibly carcinogenic to humans .
Case Studies
- Occupational Exposure : A case study highlighted severe health impacts on agricultural workers exposed to chlorophenoxy herbicides. Symptoms included neurological deficits and organ dysfunction due to high-level exposures .
- Environmental Impact : Research has shown that residues of chlorophenoxy herbicides can persist in soil and water systems, leading to bioaccumulation in aquatic organisms and potential disruption of ecosystems .
Table 1: Toxicological Effects of Related Compounds
| Compound | Acute Toxicity (LD50) | Chronic Effects | Genotoxicity |
|---|---|---|---|
| 2,4-D | 300-600 mg/kg | Liver damage, possible carcinogen | Weakly active |
| 4-(2,4-dichlorophenoxy)butyric acid | 500-1000 mg/kg | None reported | Non-genotoxic |
| This compound | Unknown | Unknown | Under-researched |
Q & A
Q. What are the standard protocols for synthesizing 4-(2,4-dichlorophenoxy)-N-(2,4,5-trichlorophenyl)butanamide, and how can reaction yields be optimized?
Synthesis typically involves coupling 4-(2,4-dichlorophenoxy)butanoic acid derivatives with 2,4,5-trichloroaniline via amidation. Key steps include:
- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) in anhydrous dichloromethane or DMF .
- Nucleophilic substitution : React the activated acid with 2,4,5-trichloroaniline under inert conditions (N₂ atmosphere) to minimize hydrolysis .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (60–80°C) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for trichlorophenyl groups) .
- FT-IR : Verify amide C=O stretch (~1650–1680 cm⁻¹) and absence of residual carboxylic acid O-H (~2500–3300 cm⁻¹) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry .
Q. What are the primary physicochemical properties critical for experimental design?
- Solubility : Limited in polar solvents (e.g., water), soluble in DMSO, DMF, or chloroform. Pre-solubilize in DMSO for biological assays .
- Stability : Hydrolytically stable under acidic conditions but degrades in strong bases (pH >10). Store at –20°C in amber vials .
- LogP : Estimated ~4.5 (via computational tools like ChemAxon), indicating high lipophilicity .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s stereoelectronic properties?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Analyze bond angles and dihedral angles to confirm the planar amide group and non-coplanar dichlorophenoxy moiety .
- DFT calculations : Use Gaussian or ORCA software to model electrostatic potential surfaces, highlighting electron-deficient regions (e.g., trichlorophenyl ring) for reactivity predictions .
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates. Monitor IC₅₀ values via kinetic fluorescence .
- Molecular docking : Use AutoDock Vina to simulate binding to chlorophenol-degrading enzymes (e.g., dioxygenases). Prioritize residues with π-π stacking (trichlorophenyl) and hydrogen bonding (amide) .
- Transcriptomic profiling : Expose model organisms (e.g., Daphnia magna) and analyze RNA-seq data for oxidative stress markers (e.g., GST, SOD) .
Q. How can contradictory data on environmental persistence be resolved?
- Comparative degradation studies :
- QSAR modeling : Corporate experimental half-lives with descriptors (e.g., molecular weight, Cl count) to predict environmental fate .
Q. What methodologies are recommended for assessing ecotoxicological impacts?
- Acute toxicity assays : Use Vibrio fischeri (Microtox) for EC₅₀ determination. Compare to structurally similar herbicides (e.g., 2,4-D) .
- Chronic exposure models : Expose Arabidopsis thaliana to sublethal doses (10–100 µM) and measure biomass reduction and chlorophyll content .
- Trophic transfer studies : Track bioaccumulation in algae-zooplankton-fish food chains using ¹⁴C-labeled compound .
Methodological Challenges and Solutions
Q. How can researchers address discrepancies in reported bioactivity data?
- Standardize assay conditions : Use uniform solvent (DMSO concentration ≤1%), pH (7.4), and positive controls (e.g., ketoconazole for CYP inhibition) .
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL, applying statistical weighting for sample size and protocol variability .
Q. What advanced techniques validate metabolite identification in degradation pathways?
- HRMS (Q-TOF) : Identify metabolites via exact mass (±5 ppm) and isotopic patterns (Cl clusters) .
- NMR-assisted fragmentation : Isolate metabolites via preparative HPLC and assign structures using 2D NMR (COSY, HSQC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
